1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
Background and Significance in Medicinal Chemistry
Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied for their structural resemblance to fluoroquinolones, a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. These derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by their ability to intercalate DNA or modulate enzyme activity. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a bioisostere for ester and amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity. Hybridization of these scaffolds aims to synergize their individual strengths, potentially overcoming limitations such as rapid drug resistance and poor bioavailability.
Historical Development of Quinazoline-2,4(1H,3H)-dione Derivatives
The therapeutic exploration of quinazoline-2,4(1H,3H)-dione began with the synthesis of simple N-alkylated derivatives in the mid-20th century. Early work focused on their anticonvulsant and antihypertensive properties, but the discovery of their fluoroquinolone-like activity in the 1990s shifted attention toward antimicrobial applications. A pivotal advancement occurred with the introduction of heterocyclic substitutions at the 1- and 3-positions of the quinazoline-dione core. For example, compound III (1,3-bis(oxadiazolylmethyl)quinazoline-2,4(1H,3H)-dione) exhibited a 16-fold increase in antibacterial potency compared to earlier derivatives, underscoring the role of oxadiazole in enhancing activity. Subsequent SAR studies revealed that electron-withdrawing groups (e.g., chloro, nitro) at the para position of aromatic substituents further improved target binding.
Properties
CAS No. |
1207027-03-9 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
RAGOCUHNIAXAHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.9 g/mol. The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | GOSMWMXFKOVJEF-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of specific receptors on cell surfaces.
- Gene Expression Regulation : The compound potentially influences gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance:
- Antibacterial Effects : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study assessing various derivatives, compounds similar to this one exhibited inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate activity .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 11 | 77 |
Anticancer Activity
The quinazoline scaffold has been associated with anticancer properties. The compound's structure suggests it may have cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : Preliminary findings indicate that similar compounds exhibit IC50 values ranging from 5.55 μM to 35.58 μM against different cancer cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.
Case Studies
- Study on Quinazoline Derivatives : A study focused on quinazoline derivatives reported that compounds with oxadiazole rings showed significant antibacterial activity compared to standard antibiotics like ampicillin . This indicates that the incorporation of oxadiazole enhances the biological profile of quinazoline derivatives.
- Antimicrobial Evaluation : Another research evaluated various oxadiazole-containing quinazoline derivatives for their antimicrobial activity against multiple pathogens. Results showed that certain derivatives had notable antibacterial and antifungal activities, highlighting the potential therapeutic applications of such compounds .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the quinazoline and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
A study evaluated various quinazoline derivatives for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited promising results with inhibition zones comparable to standard antibiotics .
Anticancer Properties
The quinazoline scaffold is recognized for its anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of oxadiazole may enhance these effects due to its ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Effects
Compounds derived from quinazolines have also been studied for their anti-inflammatory properties. The presence of specific substituents can modulate these effects, making compounds like this compound potential candidates for further investigation in inflammatory disease models .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various quinazoline derivatives, the compound exhibited moderate antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another study highlighted the anticancer activity of similar compounds against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that warrants further exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares some features with the target compound, such as a 4-chlorophenyl group and aromatic substitutions. However, key differences include:
- Core Structure : The target compound uses a quinazoline-dione core, whereas ’s analogue employs a triazole-thione fused with benzoxazole.
- Functional Groups : ’s compound contains a thione (C=S) group, absent in the target compound, which may confer distinct reactivity or metal-binding capabilities .
Physicochemical Properties
The target compound’s larger molecular weight and extended aromatic system suggest reduced solubility compared to ’s analogue. The absence of a thione group may improve oxidative stability but limit metal-coordination interactions.
Q & A
Q. What are the optimal synthetic routes for preparing this quinazoline-dione derivative, and how can reaction conditions be optimized to improve yield?
Answer: The compound’s synthesis involves multi-step reactions, including cyclization and functionalization of oxadiazole and quinazoline moieties. Key steps:
- Oxadiazole formation : Use palladium-catalyzed reductive cyclization (e.g., nitroarenes with formic acid derivatives as CO surrogates) to construct the 1,2,4-oxadiazole ring .
- Quinazoline-dione assembly : Employ Vilsmeier-Haack or nucleophilic substitution reactions for quinazoline ring closure. Acidic or basic conditions must be carefully controlled to avoid side reactions (e.g., hydrolysis of oxadiazole) .
- Optimization : Use high-throughput screening to vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Pd(OAc)₂), and temperatures. Monitor intermediates via HPLC or TLC to adjust stoichiometry and reaction time .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 4-methylbenzyl groups). Compare chemical shifts with similar oxadiazole-quinazoline hybrids .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~506).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole-methyl linkage vs. alternative isomers) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can solubility challenges be addressed during in vitro biological assays?
Answer:
- Solubility Screening : Test dimethyl sulfoxide (DMSO), ethanol, or PEG-400 as primary solvents. For aqueous solubility, use surfactants (e.g., Tween-80) or cyclodextrin-based formulations .
- Salt Formation : Explore hydrochloride or sodium salts if the free base exhibits poor solubility.
- Dosing Strategy : Pre-dissolve in DMSO (≤0.1% v/v) for cell-based assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?
Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., 4-fluorophenyl instead of 4-chlorophenyl, or benzyl vs. 4-methylbenzyl).
- Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition or antimicrobial activity). For example:
| Substituent (R₁/R₂) | Activity (IC₅₀, μM) | Notes |
|---|---|---|
| 4-Cl-Phenyl / 4-Me-Bn | 0.45 | Reference |
| 4-F-Phenyl / 4-Me-Bn | 0.78 | Reduced activity |
| 4-Cl-Phenyl / H | >10 | Loss of activity |
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
Answer:
- Dynamic Effects : Investigate rotational barriers of the oxadiazole-methyl group using variable-temperature NMR.
- Tautomerism : Check for keto-enol tautomerism in the quinazoline-dione core via ¹H-¹⁵N HMBC .
- X-ray Validation : Resolve ambiguities by comparing experimental NMR data with crystallographically determined structures .
Q. How can the compound’s stability under physiological conditions be evaluated for preclinical development?
Answer:
- Forced Degradation Studies : Expose to pH 1–10 buffers, heat (40–60°C), and UV light. Monitor degradation via LC-MS.
- Metabolite Identification : Incubate with liver microsomes (human/rat) to identify oxidation or hydrolysis products (e.g., cleavage of oxadiazole ring) .
- Plasma Stability : Test in 50% plasma at 37°C over 24 hours. Use protease inhibitors if rapid degradation occurs .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies (e.g., antimicrobial vs. anticancer)?
Answer:
- Assay-Specific Factors : Differences in cell lines (e.g., Gram-positive bacteria vs. HeLa cells) or endpoint measurements (e.g., MIC vs. apoptosis).
- Dose-Response Curves : Re-evaluate activity at multiple concentrations (e.g., 0.1–100 μM) to rule out false positives from aggregation or solubility artifacts .
- Target Selectivity : Profile against related enzymes (e.g., kinases vs. phosphodiesterases) to identify off-target effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
